![molecular formula C17H15N7OS B2584810 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide CAS No. 2320465-97-0](/img/structure/B2584810.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a benzo[d]thiazole ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving the formation of the heterocyclic rings, followed by various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several ring structures and functional groups. The triazolo[4,3-b]pyridazine is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a pyridazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms .Scientific Research Applications
- Several derivatives of [1,2,4]triazolo[4,3-a]pyridines have demonstrated excellent antifungal activity against various pathogens, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, and Candida albicans .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold (which includes a similar triazolo ring) has been used as a template for designing new LSD1 inhibitors .
- The compound’s synthetic methodology allows for scale-up reactions and late-stage functionalization of triazolo pyridine derivatives .
Antifungal and Antimicrobial Properties
LSD1 Inhibitors
Synthetic Utility and Late-Stage Functionalization
Mechanochemical Synthesis
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,3-b]pyridazine core have been associated with antibacterial activity .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Similar compounds have been associated with various pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
Such factors can play a significant role in the effectiveness of similar compounds .
Future Directions
properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c1-22(17(25)11-2-3-13-14(6-11)26-10-18-13)12-7-23(8-12)16-5-4-15-20-19-9-24(15)21-16/h2-6,9-10,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHWNEWJCUJKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide |
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